
7-(モルホリン-4-イル)キナゾリン-4(3H)-オン
概要
説明
7-(Morpholin-4-yl)quinazolin-4(3H)-one is a member of the quinazoline family, characterized by a quinazoline core structure substituted with a morpholine ring at the 7th position
科学的研究の応用
Anticancer Properties
Research has shown that derivatives of quinazolin-4(3H)-one, including 7-(Morpholin-4-yl)quinazolin-4(3H)-one, exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Against Lung Cancer : A study synthesized a series of quinazoline-morpholine hybrids and evaluated their cytotoxicity against A549 (lung adenocarcinoma) and BEAS-2B (normal bronchial epithelial) cell lines. The results indicated that certain compounds demonstrated potent inhibitory effects, suggesting that these derivatives could serve as potential therapeutic agents for lung cancer treatment .
- Breast and Ovarian Cancer : Another investigation focused on the cytotoxicity of quinazolin-4(3H)-one derivatives against human Caucasian breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The compounds showed IC50 values significantly lower than the positive control, lapatinib, indicating enhanced anticancer activity .
Inhibition of Enzymatic Activity
7-(Morpholin-4-yl)quinazolin-4(3H)-one has been studied for its ability to inhibit specific enzymes involved in inflammatory processes.
- Soluble Epoxide Hydrolase Inhibition : Quinazoline derivatives have been identified as selective inhibitors of soluble epoxide hydrolase (sEH), which is implicated in inflammation and pain pathways. Compounds derived from this scaffold exhibited IC50 values ranging from 0.30 to 0.66 μM, demonstrating their potential as anti-inflammatory agents .
Synthesis and Methodology
The synthesis of 7-(Morpholin-4-yl)quinazolin-4(3H)-one typically involves a multi-step process starting from readily available precursors.
Step | Description | Key Reagents | Yield |
---|---|---|---|
1 | Cyanation and nitration of isovanillin to form 5-hydroxy-4-methoxy-2-nitrobenzonitrile | Isovanillin, cyanide sources | High |
2 | One-pot reduction and cyclization to obtain 6-hydroxy-7-methoxy-(3H)-quinazoline-4-one | Reductive agents | Moderate |
3 | Reaction with N-(3-chloropropyl)morpholine to yield the target compound | N-(3-chloropropyl)morpholine, Na2CO3 | High |
This approach not only highlights the efficiency of the synthetic route but also emphasizes the compound's accessibility for further research applications.
Structure Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazolines as therapeutic agents. Modifications on the morpholine ring and quinazoline core can significantly influence biological activity.
Key Findings:
- Substituents on the quinazoline ring affect cytotoxicity; for instance, fluorinated derivatives often enhance activity against cancer cell lines.
- Hybrid compounds combining different pharmacophores can lead to multitarget inhibition, which may provide a better therapeutic profile compared to single-target inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Morpholin-4-yl)quinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with ethyl chloroformate to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often require a solvent such as dimethylformamide and a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 7-(Morpholin-4-yl)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
7-(Morpholin-4-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinazoline derivatives with oxidized functional groups.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the morpholine ring.
作用機序
The mechanism of action of 7-(Morpholin-4-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor inhibitor.
Erlotinib: Another quinazoline-based kinase inhibitor with similar applications in cancer treatment.
Afatinib: A quinazoline compound that irreversibly inhibits epidermal growth factor receptors.
Uniqueness
7-(Morpholin-4-yl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine ring enhances its solubility and bioavailability, making it a valuable scaffold for drug development.
生物活性
7-(Morpholin-4-yl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Quinazolines, including 7-(Morpholin-4-yl)quinazolin-4(3H)-one, have shown significant anticancer activity through various mechanisms. The compound acts primarily as an inhibitor of specific protein kinases involved in cancer cell proliferation.
-
Inhibition of Tyrosine Kinases :
- 7-(Morpholin-4-yl)quinazolin-4(3H)-one inhibits several tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial for tumor growth and angiogenesis. Studies indicate that derivatives with morpholine substitutions enhance binding affinity and selectivity towards these receptors .
- Cell Cycle Arrest :
- Cytotoxicity Profiles :
Research Findings
A series of studies have explored the structure-activity relationship (SAR) of quinazoline derivatives, including 7-(Morpholin-4-yl)quinazolin-4(3H)-one. The following table summarizes key findings regarding its biological activity:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
MCF-7 | 10 | EGFR inhibition | |
PC3 | 10 | Apoptosis induction | |
HT-29 | 12 | Cell cycle arrest | |
A549 | Not specified | Dual-target inhibition (BRD4/PARP1) |
Study on Lung Cancer
A recent study synthesized a series of quinazoline-morpholine hybrids, including 7-(Morpholin-4-yl)quinazolin-4(3H)-one, and evaluated their efficacy against lung cancer cell lines (A549). The results indicated that these compounds exhibited significant cytotoxicity and were effective in inhibiting lung cancer cell proliferation through targeted molecular interactions .
Antipsychotic Activity
In addition to anticancer properties, derivatives of quinazoline have been studied for their potential antipsychotic effects. For example, compounds structurally related to 7-(Morpholin-4-yl)quinazolin-4(3H)-one were evaluated for their ability to modulate mGlu7 receptors, showing promise in treating schizophrenia-related symptoms .
特性
IUPAC Name |
7-morpholin-4-yl-3H-quinazolin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12-10-2-1-9(7-11(10)13-8-14-12)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTYLMFLZWTFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)NC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。